molecular formula C6H7ClF2N2O B13576185 2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole

2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole

Cat. No.: B13576185
M. Wt: 196.58 g/mol
InChI Key: ITZJWPDZICRJOF-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole (CAS 1153747-53-5) is a versatile chemical building block in medicinal chemistry and drug discovery research. The 1,3,4-oxadiazole ring system is a privileged scaffold in pharmaceutical development, recognized for its role as a bioisostere for carboxylic acids, esters, and carboxamides, which can enhance metabolic stability and fine-tune the physicochemical properties of lead compounds . A significant research application for this specific compound lies in the exploration of novel histone deacetylase (HDAC) inhibitors. The difluoromethyl-1,3,4-oxadiazole (DFMO) moiety acts as a unique zinc-binding group (ZBG) that selectively targets HDAC isoforms, particularly HDAC6 . Unlike traditional hydroxamate-based ZBGs, DFMO-based inhibitors are mechanism-based and essentially irreversible, offering potential for improved selectivity and reduced genotoxic risk . This makes them promising candidates for oncology and non-oncological diseases, including neurodegenerative conditions . The 3-chloropropyl side chain provides a reactive handle for further synthetic elaboration, allowing researchers to conjugate the active oxadiazole pharmacophore to various cap groups or linkers. This facilitates the construction of complex molecules for structure-activity relationship (SAR) studies or more advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) . With a molecular formula of C 6 H 7 ClF 2 N 2 O and a molecular weight of 196.58 g/mol, this compound is a valuable intermediate for researchers developing potent and selective enzyme inhibitors . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C6H7ClF2N2O

Molecular Weight

196.58 g/mol

IUPAC Name

2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C6H7ClF2N2O/c7-3-1-2-4-10-11-6(12-4)5(8)9/h5H,1-3H2

InChI Key

ITZJWPDZICRJOF-UHFFFAOYSA-N

Canonical SMILES

C(CC1=NN=C(O1)C(F)F)CCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3,4-oxadiazoles typically involves cyclization reactions starting from amidoxime derivatives or hydrazide precursors. For halogenated and fluorinated substitutions, the preparation often proceeds via:

  • Formation of amidoximes from nitrile precursors.
  • Acylation of amidoximes with activated acyl derivatives (e.g., acyl chlorides or anhydrides).
  • Cyclodehydration to form the oxadiazole ring.
  • Post-cyclization functionalization such as halogenation of alkyl side chains.

Synthesis of the Oxadiazole Core

A common approach involves reacting hydroxyamidine (amidoxime) compounds with an activated derivative of a fluorinated acid, such as trifluoroacetyl chloride or trifluoroacetic anhydride, to form the oxadiazole ring via cyclization and dehydration steps. This method is well-documented for related trifluoromethyl-substituted oxadiazoles and can be adapted for difluoromethyl substitution by using appropriate difluoroacyl reagents or intermediates.

Key reaction conditions:

  • Amidoximes are prepared from cyano precursors by treatment with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or sodium hydroxide) in solvents such as methanol or ethanol at temperatures between 0°C and 100°C.
  • Acylation of amidoximes is performed with difluoroacetyl chloride or analogous reagents.
  • Ring closure is induced by heating, sometimes with dehydrating agents like phosphorus pentoxide or by using excess acyl chloride without additional solvents.
  • Typical temperatures range from 100°C to 300°C depending on the cyclization method.

Introduction of the 3-Chloropropyl Side Chain

The 3-chloropropyl substituent can be introduced by alkylation of the oxadiazole ring or by using a chloropropyl-substituted precursor in the initial amidoxime or hydrazide synthesis step. Alternatively, chlorination of a propyl side chain can be achieved post-oxadiazole formation using chlorinating agents such as molecular chlorine, N-chlorosuccinimide, sulfuryl chloride, or phosphorus pentachloride.

Representative Synthetic Route (Patent-Based)

Step Reactants/Intermediates Conditions/Notes Outcome/Remarks
1 Cyano compound (e.g., 3-cyanopropyl derivative) + hydroxylamine hydrochloride + base Solvent: methanol/ethanol; Temp: 0–100°C; Base: triethylamine or NaOH Formation of amidoxime intermediate
2 Amidoxime + difluoroacetyl chloride or difluoroacetic anhydride Solvent: none or inert solvent; Temp: 100–300°C; Possible dehydrating agent: P2O5 or excess acyl chloride Cyclization to 5-(difluoromethyl)-1,3,4-oxadiazole core
3 Oxadiazole intermediate + chlorinating agent (e.g., N-chlorosuccinimide) Solvent: inert organic solvent (e.g., dichloromethane); Temp: 0–80°C; Base: triethylamine or pyridine optional Introduction of 3-chloropropyl substituent via chlorination

This sequence aligns with the preparation of substituted oxadiazoles described in patent WO2019020451A1 and related literature.

Analytical Data and Research Outcomes

Characterization Techniques

Yields and Purity

  • Typical yields for the amidoxime formation step range from 70% to 90%.
  • Cyclization steps yield oxadiazole rings in 60% to 85% yield.
  • Chlorination steps generally afford 70% to 80% yield.
  • Purification is often achieved by recrystallization from ethanol or ethyl acetate.

Biological Activity Correlation

Compounds with difluoromethyl and chloropropyl substituents on the oxadiazole ring show enhanced fungicidal activity, attributed to the electron-withdrawing effects and increased lipophilicity, which improve membrane permeability and target binding.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Amidoxime formation Nitrile + hydroxylamine hydrochloride + base, MeOH 70–90 Mild temperatures, base choice affects rate
Acylation and cyclization Difluoroacetyl chloride/anhydride, heating, P2O5 60–85 Solvent-free or inert solvent, dehydration
Chloropropyl introduction Chlorinating agents (NCS, Cl2), inert solvent, RT 70–80 Controlled chlorination for side chain

Chemical Reactions Analysis

2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups attached to the oxadiazole ring.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate or sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole is a chemical compound belonging to the oxadiazole class, which are heterocyclic compounds with an oxygen and two nitrogen atoms in a five-membered ring. This particular compound has a chloropropyl group and a difluoromethyl group attached to the oxadiazole ring.

Scientific Research Applications

2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole is used in a variety of scientific research applications:

  • Chemistry It serves as a building block for synthesizing more complex molecules, particularly in developing new heterocyclic compounds with potential pharmaceutical uses.
  • Biology The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers explore its interactions with various biological targets to understand its mechanism of action.
  • Medicine Due to its potential biological activities, it is explored as a lead compound for developing new drugs. Its derivatives are tested for efficacy and safety in preclinical and clinical studies.
  • Industry The compound is used to develop new materials, including polymers and coatings, due to its unique chemical properties.

Chemical Reactions

2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole can undergo several chemical reactions:

  • Substitution Reactions The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines, thiols, or alkoxides.
  • Oxidation and Reduction The compound can undergo oxidation and reduction reactions, especially at the difluoromethyl group, leading to different oxidation states and derivatives.
  • Cyclization Reactions The oxadiazole ring can participate in cyclization reactions with other functional groups, forming more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved depend on the specific application and target. For example, in antimicrobial studies, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

Key Compounds :

2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole

  • Activity : Demonstrated exceptional antibacterial activity against Xanthomonas oryzae (Xoo), a rice pathogen, with EC50 values of 1.98 µg/mL (Xac) and 0.17 µg/mL (Xoo) .
  • Mechanism : Disrupts Xoo-induced chlorophyll degradation in rice leaves, enhancing host resistance .
  • Performance : Outperformed commercial agents bismerthiazole and thiodiazole copper in greenhouse trials .

2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g)

  • Activity : Exhibited herbicidal effects via bleaching and inhibited fungal pathogens Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 µg/mL) .
  • Mechanism : Molecular docking revealed binding to succinate dehydrogenase (SDH, PDB: 2FBW), mimicking the lead compound penthiopyrad .

2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole (Hypothetical Comparison)

  • Expected Activity : The 3-chloropropyl group may enhance membrane permeability, while the difluoromethyl group could improve metabolic stability. Its activity might align with SDH inhibitors or Xoo-targeting agents, though empirical data are needed.

Data Table: Pesticidal Activity

Compound Target Organism EC50/MIC (µg/mL) Mechanism Reference
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole Xoo 0.17 Chlorophyll protection, antibacterial
5g SDH enzyme, S. sclerotiorum >50% inhibition at 50 µg/mL SDH inhibition, bleaching

Anti-Inflammatory and Pharmacological Activity

Key Compounds :

2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

  • Activity : Showed 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .

Structural Influence :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance anti-inflammatory and CNS activities.
  • Bulkier substituents (e.g., trifluoromethyl, biphenylyl) improve target selectivity and bioavailability .

Tuberculostatic Activity

Key Compounds :

2-(Butylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole

  • Activity : Moderate MIC values against Mycobacterium tuberculosis H37Rv, though less potent than first-line drugs .

Mechanistic Insight :

  • The nitro group facilitates interactions with bacterial enzymes, while thioether linkages enhance membrane penetration .

Structural and Electronic Comparisons

Compound Substituents (Position 2/5) Key Properties
2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole 3-chloropropyl / difluoromethyl High lipophilicity, potential SDH inhibition
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole methylsulfonyl / 4-fluorophenyl Strong antibacterial, chlorophyll stabilization
5g 4-bromobenzylthio / trifluoromethyl-pyrazole SDH inhibition, herbicidal bleaching

Biological Activity

2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the oxadiazole family, which is known for various pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of 2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole includes a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of chloropropyl and difluoromethyl groups enhances its reactivity and biological activity.

Property Value
Molecular Formula C₅H₅ClF₂N₂O
CAS Number 1153747-53-5
Molecular Weight 180.56 g/mol

The mechanism of action of 2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific enzymes and molecular targets. Research indicates that compounds with a difluoromethyl moiety can act as potent inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. The compound's binding affinity is influenced by the chloropropyl and difluoromethyl groups, which enhance its selectivity towards HDAC6 over other isoforms .

Anticancer Properties

Studies have shown that 2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole exhibits significant anticancer activity. It has been identified as a selective inhibitor of HDAC6 with a remarkable four-fold selectivity compared to other HDAC isoforms. This selectivity is crucial as it minimizes potential side effects associated with non-selective HDAC inhibitors .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies have indicated that it possesses activity against various bacterial strains, potentially making it a candidate for developing new antibacterial agents .

Case Studies

  • HDAC6 Inhibition Study : A study published in Nature demonstrated that derivatives of difluoromethyl-1,3,4-oxadiazoles are effective HDAC6 inhibitors. The research utilized X-ray crystallography to elucidate the binding mechanism and confirmed that these compounds form stable enzyme-inhibitor complexes .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that 2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole showed promising results in inhibiting bacterial growth .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole in relation to similar compounds, a comparison was made with other oxadiazoles:

Compound Biological Activity Selectivity for HDAC6
2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazoleAnticancer, AntimicrobialHigh
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolaneModerate AnticancerModerate
2-(3-Chloropropyl)-4-(difluoromethyl)benzaldehydeLimited AntimicrobialLow

Q & A

Basic: What are the key synthetic routes for 2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole, and how can reaction yields be optimized?

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclocondensation of hydrazides with carboxylic acid derivatives or thioureas. For example, similar compounds are synthesized via multi-step reactions starting from trifluoroacetophenone derivatives or halogenated benzoic acids, followed by cyclization with reagents like phosphorus oxychloride (POCl₃) . Optimization strategies include:

  • Precursor selection : Use of ethyl 4,4,4-trifluoro-3-oxobutanoate as a starting material improves regioselectivity .
  • Reaction conditions : Controlled temperatures (e.g., 80–100°C for cyclization) and anhydrous solvents (e.g., dichloromethane) minimize side reactions .
  • Catalysts : Lewis acids like ZnCl₂ enhance cyclization efficiency for oxadiazole ring formation .
    Typical yields range from 27% to 83% for analogous compounds, with lower yields attributed to steric hindrance from bulky substituents .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Analyze chemical shifts (e.g., δ 7.8–8.1 ppm for aromatic protons, δ 160–165 ppm for oxadiazole carbons) to confirm substitution patterns . Coupling constants (e.g., 3JHH^3J_{H-H} = 8–10 Hz) verify spatial arrangements .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ions with <5 ppm error) and fragmentation patterns .
  • X-ray crystallography : Determine crystal system (e.g., monoclinic, space group P21/c) and bond angles (e.g., C–N–C ≈ 120° in the oxadiazole ring) .
    For chloropropyl derivatives, chlorine atoms induce distinct splitting in NMR spectra, while difluoromethyl groups show characteristic 19^{19}F signals at δ -110 to -120 ppm .

Advanced: How can molecular docking elucidate the mechanism of action for this compound in biological systems?

Molecular docking studies can predict binding interactions with target proteins (e.g., HDAC6 or succinate dehydrogenase (SDH)):

Protein preparation : Use PDB structures (e.g., 2FBW for SDH) and remove water molecules/cofactors .

Ligand parameterization : Assign partial charges to the compound using AM1-BCC methods and optimize geometry with DFT .

Docking simulations : Employ software like AutoDock Vina to assess binding affinity (ΔG) and key interactions (e.g., hydrogen bonds between the oxadiazole carbonyl and Arg-43 in SDH) .

Validation : Compare docking poses with known inhibitors (e.g., penthiopyrad) to identify conserved binding motifs .

Advanced: How should researchers address contradictions between in vitro and in vivo bioactivity data for this compound?

Discrepancies often arise from pharmacokinetic factors or off-target effects. Mitigation strategies include:

  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation .
  • Bioavailability studies : Measure plasma concentrations via LC-MS/MS after oral/intravenous administration .
  • Target engagement assays : Employ fluorescent probes (e.g., HDAC6-specific substrates) to verify in vivo target modulation .
    For example, oxadiazole derivatives with poor in vivo tuberculostatic activity despite strong in vitro MIC values may require prodrug strategies to enhance cellular uptake .

Advanced: What experimental designs are optimal for evaluating structure-activity relationships (SAR) in fungicidal applications?

Analog synthesis : Systematically vary substituents (e.g., chloropropyl vs. benzylthio groups) while retaining the oxadiazole core .

Bioactivity screening : Test against fungal pathogens (e.g., Sclerotinia sclerotiorum) at 50 µg/mL, using inhibition rates >50% as a benchmark .

Physicochemical profiling : LogP (octanol-water partition coefficient) and polar surface area (PSA) correlate with membrane permeability .

Mechanistic studies : Compare IC₅₀ values against SDH mutants to confirm target specificity .
SAR data for related compounds show that electron-withdrawing groups (e.g., -CF₃) enhance fungicidal activity by 20–30% compared to electron-donating substituents .

Basic: What safety and handling protocols are recommended for this compound?

  • Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity assays in rodents (LD₅₀ determination) .
  • Handling : Use glove boxes under inert atmosphere (N₂/Ar) to prevent hydrolysis of the chloropropyl group .
  • Storage : Keep at -20°C in amber vials to avoid photodegradation .

Advanced: How can computational methods predict the compound’s reactivity in novel synthetic pathways?

  • DFT calculations : Optimize transition states for cyclization reactions (e.g., activation energy <25 kcal/mol indicates feasibility) .
  • Retrosynthetic analysis : Tools like Synthia™ identify feasible precursors (e.g., 3-chloropropyl hydrazine + difluoroacetic anhydride) .
  • Machine learning : Train models on existing oxadiazole reaction databases to predict optimal solvents/catalysts .

Advanced: What strategies resolve low solubility issues in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : React with sodium bicarbonate to generate water-soluble carboxylate salts .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 3–5 fold .

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